1-((Phenylamino)methyl)-1H-benzo[d]imidazole-2(3H)-thione
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Overview
Description
1-((Phenylamino)methyl)-1H-benzo[d]imidazole-2(3H)-thione is a heterocyclic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a phenylamino group attached to a benzimidazole core, which is further modified with a thione group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Phenylamino)methyl)-1H-benzo[d]imidazole-2(3H)-thione typically involves the condensation of o-phenylenediamine with carbon disulfide in the presence of a base, followed by the reaction with formaldehyde and aniline. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-((Phenylamino)methyl)-1H-benzo[d]imidazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The phenylamino group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
1-((Phenylamino)methyl)-1H-benzo[d]imidazole-2(3H)-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors
Mechanism of Action
The mechanism of action of 1-((Phenylamino)methyl)-1H-benzo[d]imidazole-2(3H)-thione involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein function. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in DNA replication and repair, as well as proteins involved in cell signaling .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-benzimidazole-2-thiol: Similar structure but lacks the phenylamino group.
2-Mercaptobenzimidazole: Contains a thiol group instead of a thione group.
Benzimidazole: The parent compound without any additional functional groups
Uniqueness
1-((Phenylamino)methyl)-1H-benzo[d]imidazole-2(3H)-thione is unique due to the presence of both a phenylamino group and a thione group, which confer distinct chemical and biological properties
Properties
CAS No. |
63771-06-2 |
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Molecular Formula |
C14H13N3S |
Molecular Weight |
255.34 g/mol |
IUPAC Name |
3-(anilinomethyl)-1H-benzimidazole-2-thione |
InChI |
InChI=1S/C14H13N3S/c18-14-16-12-8-4-5-9-13(12)17(14)10-15-11-6-2-1-3-7-11/h1-9,15H,10H2,(H,16,18) |
InChI Key |
QDMSKXJPNIGJCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCN2C3=CC=CC=C3NC2=S |
Origin of Product |
United States |
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